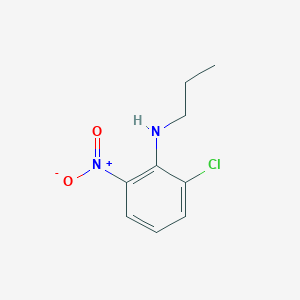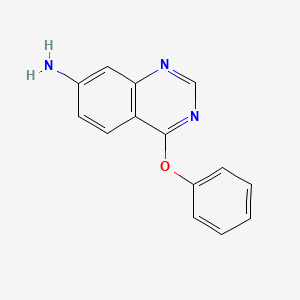
4-Phenoxyquinazolin-7-amine
描述
4-Phenoxyquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinazoline core with a phenoxy group at the 4-position and an amine group at the 7-position
作用机制
Target of Action
Quinazoline derivatives, a class of compounds to which 4-phenoxyquinazolin-7-amine belongs, have been found to target the epidermal growth factor receptor (egfr) kinase . EGFR kinase is an attractive target for treating cancer as it is overexpressed in at least 70% of human cancers .
Mode of Action
Quinazoline derivatives are known to interact with their targets through a process involving molecular docking followed by quantum mechanical optimization within the active site of the target . This interaction results in changes in the target, which can lead to various downstream effects.
Biochemical Pathways
Quinazoline derivatives have been found to have broad-spectrum antimicrobial activity and have shown potential in inhibiting biofilm formation in pseudomonas aeruginosa . This suggests that this compound may affect pathways related to microbial growth and biofilm formation.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Some quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa and decrease other virulence factors at low concentrations without affecting bacterial growth . This suggests that this compound may have similar effects.
生化分析
Biochemical Properties
4-Phenoxyquinazolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic applications in cancer treatment .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways, such as the EGFR pathway, leading to altered cellular responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of protein kinases and altered gene expression. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target protein kinases, leading to therapeutic effects such as reduced tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. These threshold effects are important for determining the optimal dosage for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, based on its interactions with targeting signals . These localization patterns can affect the compound’s activity and function, influencing its therapeutic effects and potential side effects. Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyquinazolin-7-amine can be achieved through several methods. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method provides high yields and broad substrate scope .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as transition metal-catalyzed C-H activation and cascade reactions, is common in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions: 4-Phenoxyquinazolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Aryne Chemistry: Involves the use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride.
Metal-Catalyzed Reactions: Transition metal catalysts such as palladium and copper are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aryne chemistry can yield various phenoxyquinazoline derivatives .
科学研究应用
4-Phenoxyquinazolin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
相似化合物的比较
- 2-Phenoxyquinoxaline
- 2-Phenoxypyridine
- Quinazolin-4(3H)-one
Comparison: 4-Phenoxyquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while 2-Phenoxyquinoxaline and 2-Phenoxypyridine also exhibit biological activities, the presence of the amine group at the 7-position in this compound enhances its potential as a therapeutic agent .
属性
IUPAC Name |
4-phenoxyquinazolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFXQMAKILPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479173-06-2 | |
| Record name | 4-phenoxyquinazolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


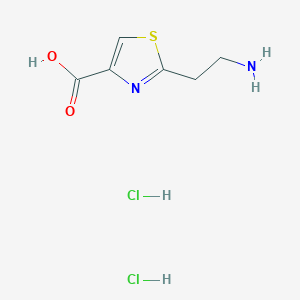
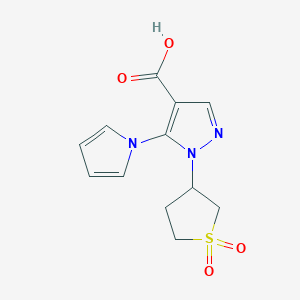
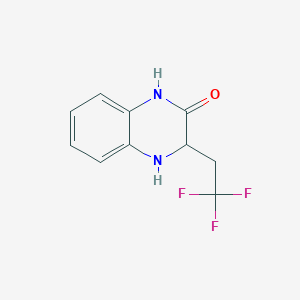
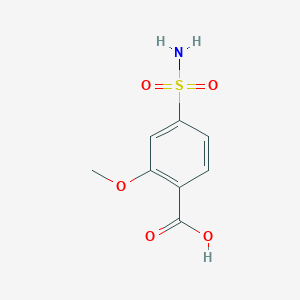
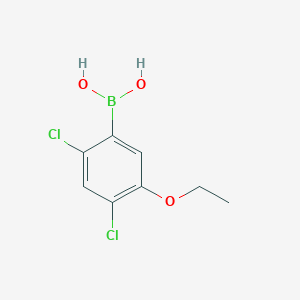
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)
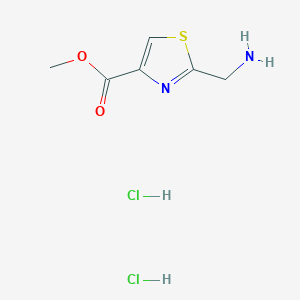

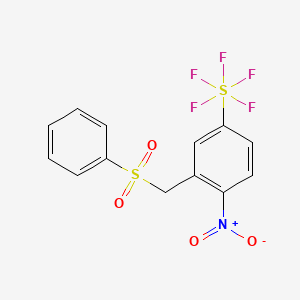
![2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione](/img/structure/B1454593.png)
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
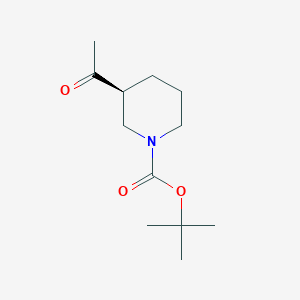
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)
